![molecular formula C16H15NO2S B4664967 2-[4-(4-Methoxyphenoxy)but-2-ynylsulfanyl]pyridine](/img/structure/B4664967.png)
2-[4-(4-Methoxyphenoxy)but-2-ynylsulfanyl]pyridine
Übersicht
Beschreibung
2-[4-(4-Methoxyphenoxy)but-2-ynylsulfanyl]pyridine is an organic compound that features a pyridine ring substituted with a but-2-ynylsulfanyl group and a methoxyphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxyphenoxy)but-2-ynylsulfanyl]pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the but-2-ynylsulfanyl intermediate, which is then coupled with the pyridine ring. The methoxyphenoxy group is introduced through a nucleophilic substitution reaction. The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(4-Methoxyphenoxy)but-2-ynylsulfanyl]pyridine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The methoxyphenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Brominated or nitrated derivatives of the methoxyphenoxy group.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Methoxyphenoxy)but-2-ynylsulfanyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-[4-(4-Methoxyphenoxy)but-2-ynylsulfanyl]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. The methoxyphenoxy group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The sulfanyl group can form covalent bonds with specific amino acid residues, leading to irreversible inhibition of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(4-Methoxyphenoxy)but-2-ynylsulfanyl]benzene
- 2-[4-(4-Methoxyphenoxy)but-2-ynylsulfanyl]thiophene
- 2-[4-(4-Methoxyphenoxy)but-2-ynylsulfanyl]furan
Uniqueness
2-[4-(4-Methoxyphenoxy)but-2-ynylsulfanyl]pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic properties compared to benzene, thiophene, or furan analogs. The pyridine ring can participate in hydrogen bonding and coordinate with metal ions, making it a versatile scaffold for various applications.
Eigenschaften
IUPAC Name |
2-[4-(4-methoxyphenoxy)but-2-ynylsulfanyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-18-14-7-9-15(10-8-14)19-12-4-5-13-20-16-6-2-3-11-17-16/h2-3,6-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJXJXYAAAOFGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC#CCSC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethoxyphenyl)-N'-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4664895.png)
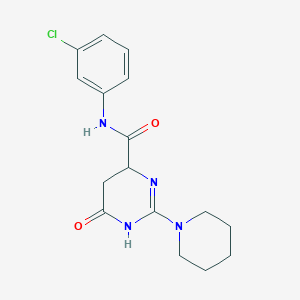
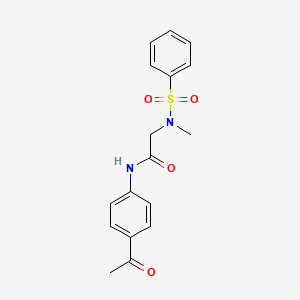
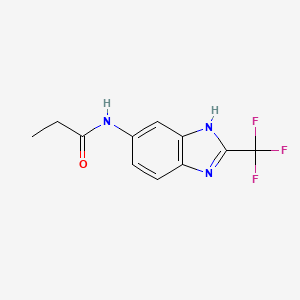

![3-(4-morpholinyl)-8-(phenylsulfonyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B4664920.png)
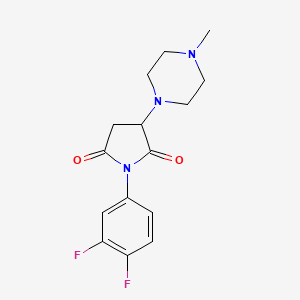
![N-[3-(morpholin-4-yl)propyl]-2-nitrobenzamide](/img/structure/B4664934.png)
![2-(2-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL)-1,3-THIAZOLE](/img/structure/B4664947.png)
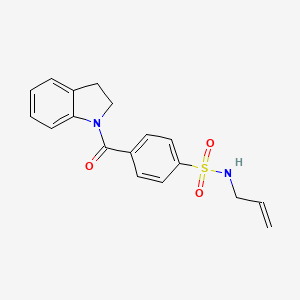
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B4664974.png)
![5-[(2,3-DIMETHYLANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4664983.png)
![(5E)-3-(3-chlorophenyl)-5-[4-(trifluoromethyl)benzylidene]imidazolidine-2,4-dione](/img/structure/B4664988.png)

